2-(Cyclooctylamino)ethan-1-ol hydrochloride
Overview
Description
2-(Cyclooctylamino)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C10H22ClNO and its molecular weight is 207.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclisation Processes and Synthesis
- Cyclisation of 2-acylamino-1-arylalkan-1-ols under Pictet–Gams conditions yields Δ2-oxazolines, involving compounds that are derivatives of 2-amino-1-phenylalkan-1-ols, as explained in a study on the Pictet–Gams isoquinoline synthesis (Ardabilchi et al., 1979).
Reagent Development for Characterization of Aldehydes
- 1,2-Bis(p-tolylamino)ethane, a similar compound, has been identified as a reagent for the characterization of aldehydes, showing specificity and satisfactory results compared to other similar reagents (Tu, 1961).
Catalytic Reactions
- Iridium complex-catalyzed highly selective cross [2 + 2 + 2] cycloaddition involving 1,2-bis(diphenylphosphino)ethane demonstrates the potential of these compounds in catalysis (Takeuchi & Nakaya, 2003).
Environmental Applications
- TiO2 nanotubes, synthesized from hydrothermal treatment, have been investigated as a new solid-phase extraction adsorbent for environmental water samples. This includes the study of compounds like 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane and its principle metabolites (Zhou et al., 2007).
Biocidal and Corrosion Inhibition
- 2-(Decylthio)ethanamine hydrochloride is reported as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, and also shows biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Process Improvement in Synthesis
- An improved and scalable process for 2‑(5- Ethylpyridin-2-yl)ethan-1-ol has been developed, which is key in the synthesis of certain pharmaceuticals (Mohanty et al., 2014).
X-Ray Diffraction and Molecular Dynamics Study
- A comparative study of glycols and derivatives, including ethane-1,2-diol and 2-methoxyethan-1-ol, has been conducted to understand their structure using X-ray diffraction, Raman, and molecular dynamics (Gontrani et al., 2020).
Properties
IUPAC Name |
2-(cyclooctylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c12-9-8-11-10-6-4-2-1-3-5-7-10;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXGUCQSMCNSFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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